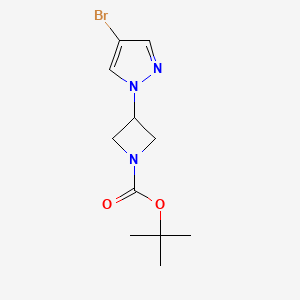![molecular formula C12H16N4 B1522834 ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine CAS No. 1250392-59-6](/img/structure/B1522834.png)
ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine
描述
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is a complex organic compound featuring a combination of an imidazole ring, a pyridine ring, and an ethylamine group
Synthetic Routes and Reaction Conditions:
Imidazole Derivatives Synthesis: The synthesis of imidazole derivatives often involves the reaction of 1,2-diamines with 1,2-diketones under acidic conditions.
Pyridine Derivatives Synthesis: Pyridine derivatives can be synthesized through the Chichibabin synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Combining the Two Rings:
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: New derivatives with altered functional groups, potentially leading to new applications.
作用机制
Target of Action
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is a complex compound that interacts with various cellular targets. Compounds containing imidazole rings, like this one, are known to interact with a wide range of biological targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, such as adding a myristoyl group to the n-terminal glycine residue of certain cellular proteins .
Biochemical Pathways
Imidazole derivatives are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of imidazole compounds, such as their solubility, can be influenced by environmental factors such as ph and temperature .
生化分析
Biochemical Properties
Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The compound’s imidazole ring can coordinate with the heme iron in cytochrome P450, affecting the enzyme’s activity. Additionally, it may interact with other biomolecules such as nucleic acids and receptors, influencing their function through hydrogen bonding and hydrophobic interactions .
Cellular Effects
This compound has been shown to affect various cellular processes. It can modulate cell signaling pathways, including those involving protein kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound may influence the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, inhibiting or activating their activity. For example, its interaction with cytochrome P450 enzymes can inhibit their catalytic activity, affecting the metabolism of other substrates. Furthermore, the compound can influence gene expression by binding to transcription factors or DNA, altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound may result in adaptive cellular responses, such as changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetic properties, such as absorption, distribution, and elimination .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, influencing its intracellular concentration. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within tissues can impact its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interaction with biomolecules and its overall biological effects .
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an antifungal or antibacterial agent. Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
相似化合物的比较
1-Ethyl-2-methylimidazole: A related compound with similar structural features.
Imidazole derivatives: Other compounds containing the imidazole ring, such as clotrimazole and miconazole.
Uniqueness: Ethyl[(1-methyl-1H-imidazol-2-yl)(pyridin-3-yl)methyl]amine is unique due to its combination of an imidazole ring, a pyridine ring, and an ethylamine group, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research is needed to fully understand its properties and applications.
属性
IUPAC Name |
N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-3-14-11(10-5-4-6-13-9-10)12-15-7-8-16(12)2/h4-9,11,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRERQMQDZNRSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CN=CC=C1)C2=NC=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


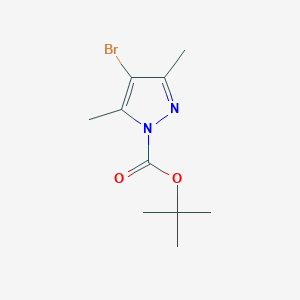

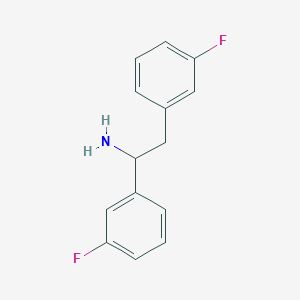
![Methyl[(2-phenyloxan-3-yl)methyl]amine](/img/structure/B1522758.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1522760.png)
![N,N-dimethyl-1-{[1,2,4]triazolo[1,5-a]pyrimidin-6-ylsulfanyl}formamide](/img/structure/B1522761.png)
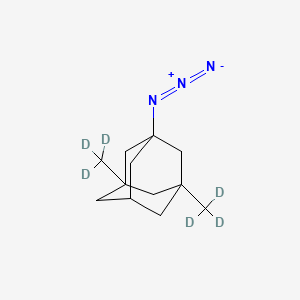
![[Cyclopropyl(2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1522763.png)

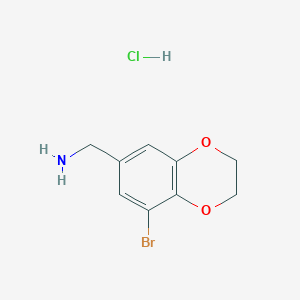
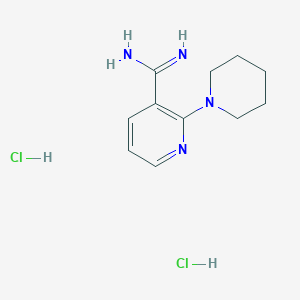

![4-Bromo-2-(tert-butyl)-6-iodooxazolo[4,5-c]pyridine](/img/structure/B1522772.png)
